4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride
Overview
Description
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, further linked to an aminopyrimidine moiety. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The compound interacts with its target by inhibiting and replacing para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase . This interaction disrupts the normal function of the enzyme, leading to the inhibition of the formation of dihydrofolate and tetrahydrofolate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase affects the folate synthesis pathway . This disruption leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division . The downstream effect is the inhibition of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the folate synthesis pathway, the compound prevents the bacteria from producing essential components for DNA synthesis and cell division .
Biochemical Analysis
Biochemical Properties
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase isozymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition is valuable in the treatment of conditions like glaucoma . This compound interacts with carbonic anhydrase II and IV isozymes, exhibiting strong inhibitory effects. The nature of these interactions involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase affects the regulation of pH within cells, impacting processes such as cell proliferation and apoptosis . Additionally, this compound has been shown to lower intraocular pressure in normotensive and hypertensive rabbits, demonstrating its potential therapeutic effects in ocular conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition leads to a decrease in bicarbonate and proton production, which in turn affects various physiological processes. The compound’s structure allows it to fit precisely into the enzyme’s active site, ensuring effective inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that its inhibitory effects on carbonic anhydrase can persist, but the compound may undergo gradual degradation, leading to a decrease in efficacy . In vitro and in vivo studies have highlighted the importance of maintaining optimal storage conditions to preserve its stability and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and metabolic imbalances have been observed . These findings underscore the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of pH and ion balance within cells. It interacts with enzymes such as carbonic anhydrase, influencing the production of bicarbonate and protons . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its solubility and interaction with specific transporters. The compound is distributed throughout the body, with a particular affinity for tissues with high carbonic anhydrase activity, such as the kidneys and eyes . Its distribution is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
Within cells, this compound is localized primarily in the cytoplasm and mitochondria, where carbonic anhydrase isozymes are abundant . The compound’s activity is modulated by its subcellular localization, with its inhibitory effects being most pronounced in compartments with high enzyme concentrations. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the aminopyrimidine derivative, which is then reacted with a sulfonamide precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, each with unique properties .
Scientific Research Applications
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its synergistic effects.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is unique due to its specific structure, which combines the properties of both aminopyrimidine and sulfonamide groups. This combination enhances its potential biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[(2-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S.ClH/c11-10-13-6-5-9(15-10)14-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQQWYVKGSZKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)N)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22199-93-5 | |
Record name | 4-(2-Amino-4-pyrimidylamino)benzenesulfonamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N4-(2-Amino-4-pyrimidinyl)sulfanilamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-AMINO-4-PYRIMIDYLAMINO)BENZENESULFONAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6OFB7KKZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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